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Introduction

2-Chloro-5-cyanobenzenesulfonamide is a versatile chemical intermediate belonging to the
sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in
medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, carbonic
anhydrase inhibitory, diuretic, and anticancer properties. The presence of a chloro and a cyano
group on the benzene ring of 2-Chloro-5-cyanobenzenesulfonamide offers unique electronic
properties and multiple reaction sites, making it an attractive starting material for the synthesis
of diverse bioactive molecules. This technical guide provides a comprehensive review of the
available literature on 2-Chloro-5-cyanobenzenesulfonamide, focusing on its synthesis,
chemical properties, and the biological activities of its derivatives.

Chemical and Physical Properties

2-Chloro-5-cyanobenzenesulfonamide, with the molecular formula C7HsCIN202S, is a white
to off-white solid.[1][2] Its fundamental properties are summarized in the table below.
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Property Value Reference
2-chloro-5-

IUPAC Name _ [1]
cyanobenzenesulfonamide

CAS Number 1939-76-0 [1]I2]

Molecular Weight 216.65 g/mol [11[2]

Molecular Formula C7HsCIN202S [1112]

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=0)
(=O)N)CI

[2]

InChl=1S/C7H5CIN202S/c8-6-
2-1-5(4-9)3-

InChl [1]
7(6)13(10,11)12/h1-3H,
(H2,10,11,12)
Appearance White to off-white solid
B Soluble in organic solvents
Solubility

such as DMSO and DMF

Synthesis of 2-Chloro-5-cyanobenzenesulfonamide
and Its Precursors

While specific literature detailing the direct synthesis of 2-Chloro-5-

cyanobenzenesulfonamide is not readily available, its synthesis can be inferred from

established methods for preparing substituted benzenesulfonamides. A plausible synthetic

route would involve the chlorosulfonation of 2-chlorobenzonitrile or the diazotization of a

corresponding amino-sulfonamide precursor.

A general workflow for the synthesis of a substituted benzenesulfonamide is depicted below.

Starting Material
(e.g., 2-Chlorobenzonitrile)

. Amination 2-Chloro-5-cyanobenzenesulfonamide
)—PE—ChIoro-5-cyanobenzenesulfonyl chloride (NHAOH or Amine) [ T B ]
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Caption: Generalized synthetic workflow for benzenesulfonamides.

Experimental Protocol: Hypothetical Synthesis of 2-
Chloro-5-cyanobenzenesulfonamide

This protocol is a generalized procedure based on the synthesis of similar sulfonamide

compounds.

Step 1: Chlorosulfonation of 2-Chlorobenzonitrile

To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 2-chlorobenzonitrile.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 50-60 °C for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice.

The resulting precipitate, 2-chloro-5-cyanobenzenesulfonyl chloride, is collected by filtration,
washed with cold water, and dried under vacuum.

Step 2: Amination of 2-Chloro-5-cyanobenzenesulfonyl chloride

Dissolve the crude 2-chloro-5-cyanobenzenesulfonyl chloride in a suitable organic solvent
like acetone or tetrahydrofuran (THF).

Cool the solution to 0 °C and add an excess of aqueous ammonia or a primary/secondary
amine dropwise with vigorous stirring.

Allow the reaction to proceed at room temperature for a few hours.
Monitor the reaction by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield pure 2-Chloro-5-cyanobenzenesulfonamide.
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Biological Activities of Structurally Related
Sulfonamide Derivatives

While specific biological data for 2-Chloro-5-cyanobenzenesulfonamide is limited in the
public domain, the broader class of chlorobenzonitrile and benzenesulfonamide derivatives has
been extensively studied, revealing a wide range of biological activities. The data presented in
the following tables are for structurally related compounds and are intended to provide an
indication of the potential therapeutic applications of derivatives that could be synthesized from
2-Chloro-5-cyanobenzenesulfonamide.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various
physiological processes, including pH regulation and fluid balance. Inhibition of specific CA
isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.

Sulfonamide
(R-SO2NHz2)
|

|
Inhibition Normal Reaction
|

f Carbonic Anhydrase Actiye Site A
|

H20 (Histidine Residues)

- J
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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
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Inhibition Constant

Compound Target Isoform Reference
(Ki) (nM)

Acetazolamide hCA 250 [3]

Acetazolamide hCA I 12 [3]

N-(4-

sulfamoylphenyl)aceta hCAI 39.20 - 131.54 [4]

mide derivative

N-(4-
sulfamoylphenyl)aceta  hCAII 50.96 - 147.94 [4]
mide derivative

5-chloro-2-

hydroxyphenyl Moderate to potent
YETORPRENY hCAIX roterae P 5]
substituted pyrazole inhibition

carboxamide

Antimicrobial Activity

Sulfonamide-containing compounds have a long history as antimicrobial agents. They act by
inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
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Compound

Target Organism
Scaffold

MIC (pg/mL or
pmol/L)

Reference

5-chloro-N-{4-[N-(4,6-
dimethylpyrimidin-2- Staphylococcus
ylsulfamoyl]phenyl}-2  aureus (MRSA)

-hydroxybenzamide

15.62 - 31.25 ymollL  [6]

4-(5-chloro-2-

hydroxybenzylidenea
y Y Y Mycobacterium

mino)-N-(thiazol-2- . 1-4 umol/L [6]
) kansasii
yl)benzenesulfonamid
e
Quinoxaline o
) Staphylococcus Zone of Inhibition: 20-
sulfonamide
o aureus 22 mm
derivatives

Kinase Inhibition

More recently, sulfonamide derivatives have been explored as inhibitors of various protein

kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
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Compound

Target Kinase ICs0 (M) Reference
Scaffold

3-(6-

cyclohexylmethoxy-

9H-purin-2- CDK2 0.21 [7]
ylamino)phenylmetha

nesulfonamide

2-

aminopyrimidinyl)thia

( Py y-) Src/Abl Potent Inhibition [8]
zole-5-carboxamide

derivative

2-thiouracil-5-
sulfonamide CDK2A Significant Inhibition [9]

derivatives

Experimental Protocols for Biological Assays

Detailed experimental protocols are crucial for the evaluation of new chemical entities. Below
are representative protocols for assessing carbonic anhydrase inhibition and antimicrobial
activity, based on methods described in the literature for related sulfonamide compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow
CO:z Hydrase Assay)

This method measures the inhibition of the COz hydration activity of a CA isoform.[3]
e Enzyme and Inhibitor Preparation:
o Recombinant human CA isoforms are purified.

o Inhibitor stock solutions (10-100 mM) are prepared in a suitable solvent (e.g., DMSO) and
serially diluted.[3]

e Assay Procedure:
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o The assay is performed in a stopped-flow instrument.
o One syringe contains the enzyme solution in buffer (e.g., Tris-HCI with NaClOa).
o The other syringe contains a COz2 solution in buffer.

o The two solutions are rapidly mixed, and the change in pH is monitored over time using a
pH indicator (e.g., phenol red).

o The initial rates of the catalyzed reaction are determined in the presence and absence of
the inhibitor.

o Data Analysis:

o ICso values are determined by plotting the enzyme activity against the logarithm of the
inhibitor concentration.

o Kivalues are calculated from the ICso values using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a
specific microorganism.

e Preparation of Inoculum and Compound:
o Bacterial or fungal strains are cultured to a specific density (e.g., 0.5 McFarland standard).

o The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a
96-well microtiter plate containing growth medium.

 Incubation:
o The prepared inoculum is added to each well of the microtiter plate.

o The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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e Determination of MIC:

o The MIC is defined as the lowest concentration of the compound that completely inhibits
the visible growth of the microorganism.

o Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

2-Chloro-5-cyanobenzenesulfonamide is a promising scaffold for the development of novel
therapeutic agents. While direct studies on this compound are limited, the extensive research
on structurally related sulfonamides highlights its potential in various therapeutic areas,
particularly as a precursor for carbonic anhydrase inhibitors, antimicrobial agents, and kinase
inhibitors. The chloro and cyano functionalities provide avenues for diverse chemical
modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library
of derivatives based on the 2-Chloro-5-cyanobenzenesulfonamide core. Such studies would
provide valuable structure-activity relationship (SAR) data and could lead to the identification of
potent and selective drug candidates for a range of diseases. The detailed experimental
protocols and compiled quantitative data in this guide serve as a valuable resource for
researchers embarking on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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